molecular formula C18H29N3OS B7648732 1-Methyl-5-[(1-propan-2-ylpiperidin-4-yl)amino]-6-thiophen-2-ylpiperidin-2-one

1-Methyl-5-[(1-propan-2-ylpiperidin-4-yl)amino]-6-thiophen-2-ylpiperidin-2-one

Cat. No. B7648732
M. Wt: 335.5 g/mol
InChI Key: RKDGXXAFGLHXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-[(1-propan-2-ylpiperidin-4-yl)amino]-6-thiophen-2-ylpiperidin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as MPTP, has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

1-Methyl-5-[(1-propan-2-ylpiperidin-4-yl)amino]-6-thiophen-2-ylpiperidin-2-one exerts its effects through the conversion to MPP+, which is taken up by dopaminergic neurons in the brain via the dopamine transporter. Once inside the neuron, MPP+ interferes with mitochondrial function, leading to oxidative stress and eventually cell death. This selective toxicity to dopaminergic neurons makes this compound a valuable tool for studying the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
In addition to its effects on dopaminergic neurons, this compound has been found to have a range of other biochemical and physiological effects. These include alterations in neurotransmitter levels, changes in gene expression, and effects on mitochondrial function. These effects have been studied in a variety of cell types and animal models, and have led to a better understanding of the mechanisms underlying a range of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Methyl-5-[(1-propan-2-ylpiperidin-4-yl)amino]-6-thiophen-2-ylpiperidin-2-one in lab experiments is its selectivity for dopaminergic neurons. This allows researchers to study the effects of specific interventions on these neurons, without affecting other cell types. However, the use of this compound also has several limitations. One major limitation is the fact that the neurotoxic effects of this compound are irreversible, meaning that once the damage has been done, it cannot be undone. Additionally, the use of this compound in animal models raises ethical concerns, as it involves the intentional induction of a debilitating neurological disorder.

Future Directions

Despite these limitations, 1-Methyl-5-[(1-propan-2-ylpiperidin-4-yl)amino]-6-thiophen-2-ylpiperidin-2-one is likely to continue to be an important tool for scientific research in the future. One area of interest is the development of new animal models of Parkinson's disease that more closely mimic the human disease. Additionally, researchers are exploring the potential use of this compound in the development of new treatments for Parkinson's disease and other neurological disorders. As our understanding of the mechanisms underlying these disorders continues to grow, this compound is likely to play an important role in advancing our knowledge and developing new therapies.

Synthesis Methods

The synthesis of 1-Methyl-5-[(1-propan-2-ylpiperidin-4-yl)amino]-6-thiophen-2-ylpiperidin-2-one is a complex process that involves several steps. One commonly used method involves the reaction of 1-methyl-4-piperidone with 2-(2-thienyl)ethylamine in the presence of a reducing agent such as sodium borohydride. This reaction produces this compound as a crystalline powder, which can then be purified and used in further experiments.

Scientific Research Applications

1-Methyl-5-[(1-propan-2-ylpiperidin-4-yl)amino]-6-thiophen-2-ylpiperidin-2-one has been used extensively in scientific research, particularly in the field of neuroscience. One of the most notable applications of this compound is its use in animal models of Parkinson's disease. This compound is converted into a neurotoxin called MPP+, which selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. This model has been used to study the underlying mechanisms of the disease and to test potential treatments.

properties

IUPAC Name

1-methyl-5-[(1-propan-2-ylpiperidin-4-yl)amino]-6-thiophen-2-ylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3OS/c1-13(2)21-10-8-14(9-11-21)19-15-6-7-17(22)20(3)18(15)16-5-4-12-23-16/h4-5,12-15,18-19H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDGXXAFGLHXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC2CCC(=O)N(C2C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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